molecular formula C8H10N2O2 B8704673 methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

Cat. No.: B8704673
M. Wt: 166.18 g/mol
InChI Key: RFUOSGKQKNFRGH-UHFFFAOYSA-N
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Description

methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the reaction of 1-methylpyrazole with methyl acrylate. One common method is the Michael addition reaction, where 1-methylpyrazole acts as a nucleophile and adds to the β-position of methyl acrylate. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to the presence of both the pyrazole ring and the acrylate ester groupThe methyl group on the pyrazole ring can also influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C8H10N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h3-6H,1-2H3

InChI Key

RFUOSGKQKNFRGH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1-Methylpyrazol-4-yl)acrylic acid (86.8 g) was added to a solution of sulphuric acid (20 ml) in methanol (690 ml), and the mixture refluxed for 2.5 hours, cooled, then poured onto ice. The acid was neutralised with aqueous sodium hydroxide and the product extracted into dichloromethane, which was dried and evaporated. Crystallisation from ether/petrol gave methyl 3-(1-methylpyrazol-4-yl)acrylate (89.0 g). 1H-NMR (d6-DMSO) δ 3.77 (3H,s), 3.91 (3H,s), 6.16 (1H,d), 7.54 (1H,s), 7.56 (1H,d), 7.69 (1H,s). (APCI) found (M+H)=167. C8H10N2O2 requires 166.
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86.8 g
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20 mL
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690 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3-(1-Methylpyrazol-4-yl)acrylic acid (18.86 g) was added to a solution of sulphuric acid (15 ml) in methanol (150 ml), and the mixture refluxed for 2 hours, cooled, and poured onto ice. The acid was neutralised with solid sodium carbonate and the product extracted into dichloromethane, which was dried and evaporated. Crystallisation from ether/petrol gave methyl 3-(1-methylpyrazol-4-yl)acrylate (16.0 g). 1H-NMR (d6-DMSO) δ 3.77 (3H, s), 3.91 (3H, s), 6.16 (1H, d), 7.54 (1H, s), 7.56 (1H, d), 7.69 (1H, s). (APCI) M+H=167. C8H10N2O2 requires 166.
Quantity
18.86 g
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reactant
Reaction Step One
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15 mL
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150 mL
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solvent
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0 (± 1) mol
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